2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
CAS No.: 89632-45-1
Cat. No.: VC17331205
Molecular Formula: C22H16N4O5
Molecular Weight: 416.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89632-45-1 |
|---|---|
| Molecular Formula | C22H16N4O5 |
| Molecular Weight | 416.4 g/mol |
| IUPAC Name | 2-(4-nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C22H16N4O5/c27-20(14-31-17-12-10-16(11-13-17)26(29)30)24-25-21(15-6-2-1-3-7-15)23-19-9-5-4-8-18(19)22(25)28/h1-13H,14H2,(H,24,27) |
| Standard InChI Key | XFEIMXPKUAYTAL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a quinazolin-4(3H)-one core substituted at the 2-position with a phenyl group and at the 3-position with an acetamide moiety bearing a 4-nitrophenoxy side chain. The quinazolinone scaffold is a bicyclic system comprising fused benzene and pyrimidine rings, while the nitrophenoxy group introduces electron-withdrawing properties that influence reactivity and solubility .
Key Structural Attributes:
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Quinazolinone core: Provides a planar, aromatic framework conducive to π-π stacking interactions.
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Phenyl substitution at C2: Enhances hydrophobicity and steric bulk.
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Acetamide linkage at N3: Serves as a flexible spacer for functional group attachment.
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4-Nitrophenoxy group: Imparts polarity and potential hydrogen-bonding capabilities .
Physicochemical Properties
While exact data for this compound are unavailable, analogs with similar substituents exhibit the following properties :
| Property | Value (Analog Estimates) |
|---|---|
| Molecular Formula | C22H16N4O5 |
| Molecular Weight | 416.39 g/mol |
| logP | ~2.5–3.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 9 |
| Polar Surface Area | ~90–100 Ų |
The nitro group (-NO2) and carbonyl moieties contribute to a moderate logP, suggesting balanced lipophilicity and aqueous solubility. The high polar surface area indicates potential for hydrogen-bonding interactions, which may influence pharmacokinetic behavior .
Synthetic Methodology
Reaction Pathway
The synthesis of 2-(4-nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide follows a multi-step protocol adapted from established quinazolinone derivatization strategies :
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Formation of 2-Phenyl-4H-benzo[d] oxazin-4-one:
Anthranilic acid reacts with benzoyl chloride in acetic anhydride to yield the oxazinone intermediate. -
Hydrazinolysis:
Treatment with hydrazine hydrate opens the oxazinone ring, producing 3-amino-2-phenylquinazolin-4(3H)-one. -
Acetamide Formation:
Reaction with chloroacetyl chloride introduces a chloroacetamide group at N3, yielding 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide. -
Nucleophilic Substitution:
Displacement of the chloride with 4-nitrophenol in the presence of potassium carbonate and potassium iodide affords the final product .
Critical Reaction Parameters:
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Solvent: Dry acetone or DMF for nucleophilic substitution.
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Catalysts: Anhydrous K2CO3 and KI to facilitate SN2 mechanisms.
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Temperature: Reflux conditions (~80–100°C) for 10–15 hours .
Analytical Characterization
Synthetic intermediates and the final product are validated via:
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- concentration of a solution resulting from a known mass of compound in a specific volume